Glutationa oxidada

Descripción general

Descripción

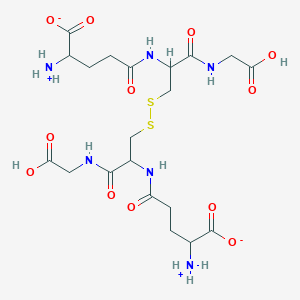

El disulfuro de glutatión es un compuesto formado por la oxidación de dos moléculas de glutatión. Desempeña un papel crucial en el mantenimiento del equilibrio redox dentro de las células. El disulfuro de glutatión es la forma oxidada del glutatión, que es un tripéptido compuesto por ácido glutámico, cisteína y glicina. Este compuesto es esencial para proteger las células del daño oxidativo y mantener la salud celular .

Aplicaciones Científicas De Investigación

El disulfuro de glutatión tiene numerosas aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.

Química:

Estudios Redox: El disulfuro de glutatión se utiliza como compuesto modelo para estudiar reacciones y mecanismos redox.

Biología:

Equilibrio Redox Celular: Se utiliza para investigar el papel del equilibrio redox en las funciones celulares y el impacto del estrés oxidativo en las células.

Medicina:

Investigación de Enfermedades: El disulfuro de glutatión se estudia en relación con varias enfermedades, incluido el cáncer, las enfermedades neurodegenerativas y las enfermedades cardiovasculares.

Industria:

Mecanismo De Acción

El disulfuro de glutatión ejerce sus efectos principalmente a través de su papel en las reacciones redox. En las células vivas, se reduce a glutatión por la enzima reductasa de glutatión, utilizando equivalentes reductores de NADPH . Este proceso de reducción ayuda a mantener el equilibrio redox celular y protege las células del daño oxidativo. El disulfuro de glutatión también participa en reacciones de intercambio tiol-disulfuro, que son esenciales para el plegamiento y la función de las proteínas .

Análisis Bioquímico

Biochemical Properties

Oxiglutatione is involved in numerous biochemical reactions, primarily through its role in redox reactions. It interacts with enzymes such as glutathione reductase, which reduces oxiglutatione back to its reduced form, glutathione (GSH). This reduction is essential for maintaining the cellular redox state and protecting cells from oxidative damage. Oxiglutatione also interacts with proteins and other biomolecules, forming mixed disulfides that can modulate protein function and activity .

Cellular Effects

Oxiglutatione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a protective role in cells by neutralizing reactive oxygen species (ROS) and preventing oxidative damage. In corneal endothelial cells, oxiglutatione helps maintain the intracellular redox state, protecting the integrity and barrier function of these cells . Additionally, oxiglutatione supports the regeneration of other antioxidants, such as vitamin C and vitamin E, further enhancing the cell’s antioxidative capacity .

Molecular Mechanism

At the molecular level, oxiglutatione exerts its effects through several mechanisms. It directly interacts with free radicals, neutralizing their harmful effects and protecting cells from oxidative damage. Oxiglutatione also supports the regeneration of other antioxidants, amplifying the body’s overall antioxidative capacity . Furthermore, it modulates various cellular pathways involved in detoxification processes, promoting cellular health and longevity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxiglutatione can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that oxiglutatione can maintain its protective activity over extended periods, provided it is stored under appropriate conditions . Prolonged exposure to oxidative stress can lead to the depletion of oxiglutatione, reducing its effectiveness in protecting cells from oxidative damage .

Dosage Effects in Animal Models

The effects of oxiglutatione vary with different dosages in animal models. At low doses, oxiglutatione can enhance the antioxidative defense mechanisms of the body, protecting cells from oxidative damage. At high doses, oxiglutatione may exhibit toxic or adverse effects, including oxidative stress and cellular damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits of oxiglutatione while minimizing potential risks .

Metabolic Pathways

Oxiglutatione is involved in several metabolic pathways, including the glutathione metabolic pathway. It interacts with enzymes such as glutathione reductase, which reduces oxiglutatione back to glutathione, maintaining the cellular redox state . This interaction is crucial for the detoxification of harmful substances and the prevention of oxidative damage in cells .

Transport and Distribution

Oxiglutatione is transported and distributed within cells and tissues through various mechanisms. It can be transported across cell membranes via specific transporters and binding proteins, ensuring its proper localization and accumulation within cells . The distribution of oxiglutatione within cells is essential for its protective effects, as it needs to be present in sufficient concentrations to neutralize free radicals and prevent oxidative damage .

Subcellular Localization

Oxiglutatione is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is essential for its activity and function, as it needs to be present in specific compartments to exert its protective effects . Targeting signals and post-translational modifications can direct oxiglutatione to specific organelles, ensuring its proper distribution within cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El disulfuro de glutatión se puede sintetizar mediante la oxidación del glutatión utilizando varios agentes oxidantes. Un método común implica el uso de peróxido de hidrógeno o diamida como agentes oxidantes. La reacción generalmente tiene lugar en una solución acuosa a un pH controlado para asegurar la conversión completa del glutatión a disulfuro de glutatión .

Métodos de Producción Industrial: En entornos industriales, el disulfuro de glutatión se produce mediante procesos de oxidación a gran escala. Estos procesos a menudo implican el uso de reactores de flujo continuo para garantizar una producción consistente y eficiente. Las condiciones de reacción se controlan cuidadosamente para mantener el pH y la temperatura deseados, asegurando un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El disulfuro de glutatión principalmente experimenta reacciones de reducción para volver a su forma reducida, glutatión. Esta reducción es catalizada por la enzima reductasa de glutatión, que utiliza equivalentes reductores de la coenzima NADPH . Además, el disulfuro de glutatión puede participar en reacciones de intercambio tiol-disulfuro con otras moléculas que contienen tiol .

Reactivos y Condiciones Comunes:

Intercambio Tiol-Disulfuro: Esta reacción implica el intercambio de enlaces disulfuro entre el disulfuro de glutatión y otras moléculas que contienen tiol, como el disulfuro de coenzima A o el ácido deshidroascórbico.

Productos Principales:

Comparación Con Compuestos Similares

El disulfuro de glutatión es único en su papel como la forma oxidada del glutatión. Los compuestos similares incluyen otros disulfuros y moléculas que contienen tiol que participan en reacciones redox.

Compuestos Similares:

Cistina: La forma oxidada de cisteína, que también forma enlaces disulfuro.

Disulfuro de Coenzima A: Un disulfuro formado a partir de la coenzima A.

Ácido Deshidroascórbico: La forma oxidada del ácido ascórbico (vitamina C).

Unicidad: El disulfuro de glutatión es único debido a su papel específico en el mantenimiento del equilibrio redox celular y su participación en varios procesos biológicos. Su capacidad de revertirse a glutatión a través de la reducción enzimática lo convierte en un componente crítico del sistema de defensa antioxidante celular .

Propiedades

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZRWBKMTBYPTK-BJDJZHNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048972 | |

| Record name | Oxiglutatione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Glutathione disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oxidized glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27025-41-8 | |

| Record name | Oxidized glutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27025-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutathione disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027025418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxiglutatione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bi(glutathion-S-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIGLUTATIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULW86O013H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxidized glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main function of Oxiglutatione (also known as Glutathione disulfide or GSSG) in biological systems?

A1: Oxiglutatione [, ] is the oxidized form of glutathione (GSH), a crucial antioxidant found in cells. It is reduced back to GSH by the enzyme glutathione reductase. Together, GSSG and GSH are vital for numerous redox reactions, including detoxifying harmful substances and free radicals, and protecting red blood cells from oxidative damage [].

Q2: How does Oxiglutatione contribute to protecting the eyes?

A2: Studies suggest that when administered in an eye irrigation solution, Oxiglutatione can benefit the intracellular redox balance of glutathione in the cornea []. This protection helps maintain the integrity and barrier function of corneal endothelial cells [].

Q3: Has Oxiglutatione been investigated as a potential treatment option for COVID-19?

A3: Research has explored repurposing existing FDA-approved drugs for treating COVID-19. Virtual screening studies suggest that Oxiglutatione demonstrates a strong binding affinity for the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication []. This finding highlights its potential as a therapeutic agent against COVID-19, although further research is needed to confirm its efficacy and safety in clinical settings [].

Q4: What is the role of Oxiglutatione in plants, particularly in response to herbicide stress?

A4: Research on foxtail millet (Setaria italica) suggests that Oxiglutatione plays a role in the plant's response to atrazine, a common herbicide []. Atrazine-resistant varieties of millet exhibited significant changes in Oxiglutatione levels upon exposure to the herbicide. This suggests that glutathione metabolism, including the Oxiglutatione/GSH redox couple, is involved in the plant's defense mechanism against atrazine stress [].

Q5: Are there any ongoing efforts to develop specific formulations or delivery systems for Oxiglutatione?

A5: Research on developing improved delivery systems for Oxiglutatione is ongoing. One patent describes a multi-compartment ocular irrigation solution bag designed to deliver Oxiglutatione and other beneficial compounds directly to the eye []. This innovative approach aims to enhance the stability and bioavailability of Oxiglutatione, allowing for more effective treatment of ocular conditions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.